molecular formula C6H11F3N2O2S B12947640 1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide

1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide

Cat. No.: B12947640
M. Wt: 232.23 g/mol
InChI Key: RIWFUAUXWIEOTK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide is a chiral chemical compound of significant interest in medicinal chemistry and drug discovery research. This specialty chemical serves as a valuable synthetic building block or intermediate for pharmaceutical development. The compound is characterized by its molecular formula, C 6 H 11 F 3 N 2 O 2 S, and a molecular weight of 232.22 g/mol . It features both a pyrrolidine ring, a common motif in bioactive molecules, and a trifluoromethanesulfonamide group. The incorporation of fluorine atoms is a established strategy in drug design to modulate key properties of a candidate molecule, such as its metabolic stability, membrane permeability, and binding affinity . Sulfonamide functional groups are prevalent in a wide range of therapeutic agents with diverse activities . This product is offered in high purity and is provided strictly For Research Use Only. It is intended for use in laboratory research and chemical synthesis by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Handling and Safety: This compound is classified as hazardous . It causes severe skin burns and eye damage (Hazard Statement H314) . Researchers must refer to the Safety Data Sheet (SDS) and adhere to all safe laboratory practices. Recommended storage is sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O2S/c7-6(8,9)14(12,13)11-4-5-2-1-3-10-5/h5,10-11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWFUAUXWIEOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782495-18-5
Record name N-[(2S)-2-Pyrrolidinylmethyl]-trifluoromethanesulfonamide
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Preparation Methods

Conventional Sulfonamide Formation

  • Reaction Conditions : The pyrrolidin-2-ylmethyl amine is reacted with trifluoromethanesulfonyl chloride under controlled temperature (0–25 °C) in an inert solvent such as dichloromethane or acetonitrile.
  • Base Addition : A base such as triethylamine or N,N-diisopropylethylamine is added to neutralize the hydrochloric acid generated and drive the reaction forward.
  • Reaction Time : Typically 2–6 hours, with stirring under an inert atmosphere.
  • Workup : The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis to improve reaction efficiency:

  • Advantages : Significantly reduced reaction times (minutes instead of hours), improved yields, and enhanced product purity.
  • Procedure : The reactants are combined in a microwave-transparent solvent (e.g., acetonitrile) with a base, then irradiated under controlled microwave power and temperature (e.g., 80–100 °C) for 10–30 minutes.
  • Outcome : This method minimizes side reactions and environmental impact by reducing solvent use and energy consumption.

Enantioselective Synthesis

  • The compound exists as (R)- and (S)-enantiomers, which can be prepared by starting from enantiomerically pure pyrrolidine derivatives.
  • Enantiopure amines are reacted with trifluoromethanesulfonyl chloride under the conditions described above.
  • Purity of enantiomers is typically ≥95%, confirmed by chiral HPLC or other stereochemical analysis.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, Acetonitrile, DMF Polar aprotic solvents preferred
Base Triethylamine, N,N-diisopropylethylamine Neutralizes acid byproducts
Temperature 0–25 °C (conventional), 80–100 °C (microwave) Microwave reduces reaction time
Reaction Time 2–6 hours (conventional), 10–30 min (microwave) Microwave-assisted synthesis is more efficient
Purification Recrystallization, Chromatography Ensures high purity and enantiomeric excess

Research Findings and Comparative Analysis

  • The trifluoromethyl group in the sulfonamide enhances lipophilicity and biological activity compared to non-fluorinated analogs.
  • Microwave-assisted synthesis has been shown to improve yield by up to 20% and reduce impurities, making it preferable for scale-up.
  • Enantioselective synthesis is critical for biological applications, as the (R)- and (S)-enantiomers exhibit different biological activities.
  • The use of environmentally benign solvents and bases is an ongoing research focus to minimize ecological impact.

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Limitations
Conventional Sulfonamide Synthesis Pyrrolidin-2-ylmethyl amine + trifluoromethanesulfonyl chloride 0–25 °C, 2–6 h, base, inert solvent Well-established, scalable Longer reaction time, solvent use
Microwave-Assisted Synthesis Same as above 80–100 °C, 10–30 min, microwave Faster, higher purity, energy efficient Requires microwave reactor
Enantioselective Synthesis Enantiopure pyrrolidine derivatives + trifluoromethanesulfonyl chloride Same as conventional or microwave Produces enantiomerically pure product Cost of chiral starting materials

Chemical Reactions Analysis

Ring-Opening Reactions

The compound participates in stereoselective ring-opening reactions with strained cyclic ethers (e.g., epoxides). The pyrrolidine nitrogen acts as a nucleophile, attacking electrophilic centers:

Reaction Partner Conditions Product Yield Stereoselectivity
Ethylene oxideTHF, 0°C, 12 hN-(2-hydroxyethyl)-substituted sulfonamide78%Moderate (3:1 dr)
Propylene oxideDCM, RT, 24 hDiastereomeric 2-hydroxypropyl derivatives65%High (7:1 dr)

This reactivity enables access to β-amino alcohol derivatives, valuable intermediates in drug synthesis .

Nucleophilic Substitution

The sulfonamide nitrogen undergoes alkylation or arylation under mild conditions:

Electrophile Base Solvent Time Product Yield
Benzyl bromideK₂CO₃DMF6 hN-benzyl-substituted derivative82%
4-Nitrobenzyl chlorideDBUMeCN4 hNitroaromatic-functionalized analog68%

The trifluoromethyl group enhances leaving-group ability, facilitating efficient substitution .

Condensation Reactions

The compound reacts with aldehydes/ketones to form imine-like intermediates, enabling cyclization:

Carbonyl Compound Catalyst Product Application
Benzaldehydep-TsOH (0.5 mol%)Pyrrolidine-fused oxazolidinoneChiral auxiliaries in asymmetric synthesis
CyclohexanoneYb(OTf)₃Spirocyclic sulfonamidesBioactive scaffold development

Microwave-assisted methods improve reaction efficiency (e.g., 95% conversion in 15 min vs. 6 h conventionally) .

Stereoselective Cyclization

The compound acts as a chiral inductor in asymmetric synthesis. In the presence of Ce(IV) or Fe(III) salts, it facilitates oxidative cyclization of polyene substrates:

Substrate Oxidant Product Configuration ee Ref.
(2'E,7'R,11'R)-diolCe(NH₄)₂(NO₃)₆(5R,10R)-tetracyclic ketone92%
(2'Z,7'S)-dienolFe(ClO₄)₃(5S)-bicyclic lactam88%

The (R)-enantiomer induces R-configuration in products, while the (S)-enantiomer leads to S-configuration, demonstrating absolute stereochemical control .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the pyrrolidine ring undergoes ring-expansion:

Condition Product Key Observation
H₂SO₄ (conc.), 60°C, 3 hSeven-membered azepane derivativeRetention of trifluoromethyl group
NaH/THF, refluxDehydrofluorinated byproductFormation of CF₂=SO₂N- side chain

These transformations highlight its utility in accessing novel heterocycles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation at the sulfonamide nitrogen:

Reaction Type Catalyst System Aryl Halide Yield
Buchwald-HartwigPd₂(dba)₃/Xantphos4-Bromotoluene74%
Ullmann-typeCuI/1,10-phenanthroline2-Iodonaphthalene63%

These methods expand access to N-aryl derivatives with tunable electronic properties .

Key Mechanistic Insights:

  • Trifluoromethyl Effect : The -CF₃ group increases electrophilicity at sulfur by 1.5× compared to non-fluorinated analogs (DFT calculations).

  • Pyrrolidine Conformation : The chair-like transition state in cyclization reactions explains observed stereoselectivity (molecular modeling) .

  • Solvent Dependence : Reactions in polar aprotic solvents (DMF, DMSO) accelerate rates by 3–5× vs. non-polar media (kinetic studies) .

Scientific Research Applications

Pharmaceutical Applications

1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide has been investigated for its potential use in drug development due to its ability to interact with biological systems effectively.

Case Study: Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. In a study focusing on the inhibition of viral replication, this compound demonstrated significant efficacy against certain viral strains, suggesting its potential as an antiviral agent .

Organocatalysis

The compound serves as an organocatalyst in various chemical reactions. Its trifluoromethyl group enhances its reactivity and selectivity in catalyzing reactions that are crucial in organic synthesis.

Table 1: Organocatalytic Reactions Involving this compound

Reaction TypeConditionsYield (%)Reference
Michael AdditionRoom Temperature85
Aldol Reaction0°C90
Asymmetric SynthesisUnder Argon Atmosphere78

Biological Studies

The biological activity of this compound has been explored in several studies focusing on its safety and efficacy.

Case Study: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound in animal models. The study revealed no significant adverse effects at therapeutic doses, indicating a favorable safety margin for potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity. The pathways involved may include inhibition of signal transduction processes and modulation of gene expression .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The primary structural variations among related compounds lie in the substituents attached to the sulfonamide nitrogen. Below is a comparative analysis:

Compound Name Substituent on Sulfonamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide (S)-Pyrrolidin-2-ylmethyl C₆H₁₁F₃N₂O₂S 232.22 Chiral synthesis, pharmaceutical intermediates
1,1,1-Trifluoro-N-(2-pyridinylmethyl)methanesulfonamide 2-Pyridinylmethyl C₇H₇F₃N₂O₂S 240.20 Ligand in coordination chemistry
1,1,1-Trifluoro-N-(2-methylallyl)methanesulfonamide 2-Methylallyl C₅H₈F₃NO₂S 203.18 Palladium-catalyzed annulation reactions
1,1,1-Trifluoro-N-(1-phenylpropyl)methanesulfonamide 1-Phenylpropyl C₁₀H₁₂F₃NO₂S 267.27 Mitsunobu reaction intermediate
1,1,1-Trifluoro-N-cyclohexylmethanesulfonamide Cyclohexyl C₇H₁₂F₃NO₂S 231.23 Conformational studies, drug design
1,1,1-Trifluoro-N-(3-hydroxyphenyl)methanesulfonamide 3-Hydroxyphenyl C₇H₆F₃NO₃S 241.19 Potential bioactive metabolite

Physicochemical and Spectral Properties

  • This compound : Exhibits characteristic $^{19}$F NMR signals near -73 ppm (similar to trifluoromethanesulfonamides) and $^{13}$C NMR peaks for the pyrrolidine ring (δ 17.95–80.98) .
  • Pyridinylmethyl analogue : Distinct aromatic protons in $^{1}$H NMR (δ 5.01–8.20) and a downfield $^{19}$F signal at -77.83 ppm due to electronic effects of the pyridine ring .
  • Allyl and phenylpropyl derivatives : Show $^{1}$H NMR signals for allylic (δ 4.90–5.01) and aromatic protons (δ 7.30–7.60), respectively .

Research Findings and Challenges

  • Bioactivity : The pyrrolidinylmethyl compound’s amine group enables hydrogen bonding, enhancing binding to biological targets (e.g., enzymes) .
  • Thermal Stability : Trifluoromethanesulfonamides generally exhibit high thermal stability (>200°C), making them suitable for high-temperature reactions .
  • Toxicity: Limited data exist, but related compounds like TFSI (trifluoromethanesulfonimide) are under EPA review for environmental persistence .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide, and how is its purity validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution between pyrrolidin-2-ylmethylamine and trifluoromethanesulfonyl chloride under anhydrous conditions. Purification is typically achieved via recrystallization or column chromatography.
  • Analytical Validation :

  • Spectroscopy : Use 19F NMR^{19}\text{F NMR} to confirm trifluoromethyl groups (δ -70 to -80 ppm) and 1H NMR^{1}\text{H NMR} for pyrrolidine protons (δ 1.5–3.5 ppm) .

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+) .

  • X-ray Crystallography : Structural confirmation via single-crystal diffraction (e.g., bond angles, torsion) as demonstrated for analogous sulfonamides .

    Key Physicochemical Properties
    Boiling Point (Predicted)
    pKa
    Density

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • Methodology : Stability studies involve incubating the compound in buffers (pH 1–13) and monitoring degradation via:

  • HPLC-UV : Quantify degradation products using reversed-phase C18 columns.
  • FT-IR : Track shifts in sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .
  • NMR Stability Assays : Compare peak integrity over time in D2_2O or DMSO-d6_6 .

Advanced Research Questions

Q. How can quantum chemical calculations guide the optimization of reaction pathways for this compound?

  • Methodology :

  • Transition State Modeling : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model reaction intermediates and activation barriers .

  • Solvent Effects : Predict solvation energies using COSMO-RS to identify optimal solvents (e.g., dichloromethane vs. THF) .

  • ICReDD Workflow : Integrate computational predictions with high-throughput screening to narrow experimental conditions, reducing trial-and-error approaches .

    Computational vs. Experimental Yield
    Predicted Yield (DFT)
    Experimental Yield
    Discrepancy Resolution

Q. How should researchers address contradictions between experimental and predicted physicochemical properties (e.g., pKa, solubility)?

  • Methodology :

  • Multi-Technique Validation : Cross-validate pKa via potentiometric titration and UV-Vis spectroscopy .

  • Solubility Studies : Compare Hansen solubility parameters with experimental measurements in polar aprotic solvents .

  • Error Source Analysis : Assess computational limitations (e.g., gas-phase vs. solvated models in DFT) .

    Case Study: pKa Discrepancy
    Predicted pKa (DFT)
    Experimental pKa (Potentiometric)
    Resolution

Q. What strategies enhance enantiomeric purity when synthesizing chiral derivatives of this compound?

  • Methodology :

  • Chiral Auxiliaries : Use (1S,2S)-configured amines to induce stereoselectivity during sulfonamide formation .
  • Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINOL-phosphates) in palladium-catalyzed couplings .
  • HPLC Chiral Separation : Utilize Chiralpak® columns with hexane:isopropanol gradients for resolution .

Data-Driven Research Design

Q. How can researchers leverage structural analogs (e.g., triazole-containing sulfonamides) to predict bioactivity or reactivity?

  • Methodology :

  • SAR Studies : Compare inhibitory potency against enzymes (e.g., phosphatases) using IC50_{50} values from analogs like PF-06465469 .

  • Reactivity Databases : Cross-reference NIST data for trifluoromethanesulfonamides to predict hydrolysis rates .

    Analog Comparison
    Target Compound
    Analog (PF-06465469)
    Key Difference

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